molecular formula C12H12N4S B294168 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294168
M. Wt: 244.32 g/mol
InChI Key: BCTCBERMHOHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial drugs.
In addition to its antimicrobial properties, 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit anti-inflammatory and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have a range of biochemical and physiological effects. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been found to exhibit a range of biological activities, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new antimicrobial drugs based on this compound. Another area of research is the development of new anticancer drugs that target key enzymes and proteins involved in cancer cell growth and proliferation. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl iodide to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of 3-Ethyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for scientific research purposes.

properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

3-ethyl-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4S/c1-3-10-13-14-12-16(10)15-11(17-12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

BCTCBERMHOHSSM-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C

Origin of Product

United States

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